1-(Pyridin-4-yl)pent-4-en-1-ol

Description

Significance of Pyridine-Containing Scaffolds in Modern Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, is a cornerstone in modern chemical research. openaccessjournals.comnih.gov Its presence is ubiquitous in natural products like vitamins and alkaloids, as well as in a vast array of pharmaceuticals and agrochemicals. nih.govopenaccessjournals.commdpi.com The nitrogen atom in the pyridine ring imparts unique chemical properties, influencing the molecule's reactivity, stability, and pharmacological profile. openaccessjournals.com Pyridine scaffolds are prized for their ability to serve as ligands for organometallic compounds, their role in asymmetric catalysis, and their application as pharmacophores in medicinal chemistry. nih.gov Furthermore, the basicity of the pyridine nucleus can enhance the water solubility of pharmaceutically active molecules, a crucial factor in drug design. nih.govmdpi.com The structural versatility of pyridine and its derivatives allows for extensive functionalization, making them vital building blocks in the synthesis of complex molecules with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. openaccessjournals.comopenaccessjournals.comrsc.org

Role of Alkenols as Versatile Synthetic Intermediates

Alkenols, which contain both an alkene and a hydroxyl group, are highly versatile intermediates in organic synthesis. The dual functionality allows for a wide range of chemical transformations. The hydroxyl group can be oxidized to aldehydes or carboxylic acids, or it can be converted into a good leaving group for substitution or elimination reactions. The alkene moiety can participate in various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, as well as more complex transition metal-catalyzed reactions like palladium-catalyzed cyclizations to form oxaheterocycles. researchgate.net The interplay between the hydroxyl and alkene groups allows for intramolecular reactions, leading to the formation of cyclic ethers. researchgate.netorgsyn.org This versatility makes alkenols valuable precursors for the synthesis of a wide variety of organic compounds, including natural products and pharmaceuticals. researchgate.netnih.gov

Structural Features and Synthetic Challenges of 1-(Pyridin-4-yl)pent-4-en-1-ol

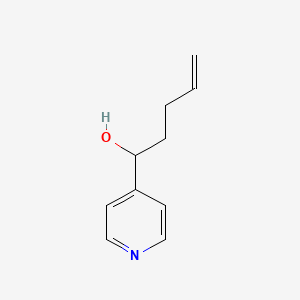

This compound is a specific pyridine-substituted alkenol with a molecular formula of C₁₀H₁₃NO. Its structure consists of a pyridine ring substituted at the 4-position with a five-carbon chain containing a hydroxyl group at the first carbon (benzylic position) and a terminal double bond. The presence of the pyridine ring, a chiral center at the carbinol carbon, and a terminal alkene presents both opportunities for diverse chemical transformations and specific synthetic challenges.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h2,5-8,10,12H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIWBHXOOMEMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507405 | |

| Record name | 1-(Pyridin-4-yl)pent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79108-44-4 | |

| Record name | 1-(Pyridin-4-yl)pent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 4 Yl Pent 4 En 1 Ol

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in 1-(Pyridin-4-yl)pent-4-en-1-ol is susceptible to a variety of addition and cyclization reactions, typical of unsaturated systems. The proximity of the hydroxyl and pyridinyl groups can influence the regio- and stereoselectivity of these transformations through coordination or directing effects.

While specific studies on the electrophilic addition to this compound are not extensively documented, the reactivity can be inferred from related homoallylic alcohols. Electrophilic reagents are expected to add across the terminal double bond according to Markovnikov's rule, where the electrophile adds to the terminal carbon (C-5) and the nucleophile adds to the more substituted carbon (C-4). The reaction is initiated by the attack of the π-electrons of the alkene on an electrophile. savemyexams.com For example, reaction with hydrogen halides (H-X) would likely yield a 4-halo-1-(pyridin-4-yl)pentan-1-ol. The acid-catalyzed hydration of the alkene, typically requiring a strong acid catalyst, would result in the formation of 1-(pyridin-4-yl)pentane-1,4-diol. savemyexams.com

The terminal alkene can also participate in cycloaddition reactions. For instance, [2+2+1] cycloadditions, such as the Pauson-Khand reaction, are well-established for converting alkenes and alkynes into cyclopentenones. wikipedia.org Although direct examples with this compound are scarce, the general reactivity of terminal alkenes suggests its potential as a substrate in such transformations.

The structure of this compound is well-suited for intramolecular cyclization reactions, where the hydroxyl or pyridinyl group acts as an internal nucleophile.

Phenylselenoetherification: This reaction involves the electrophilic addition of a phenylselenyl halide (PhSeX) to the alkene, followed by intramolecular attack of the hydroxyl group to form a cyclic ether. Studies on the parent compound, pent-4-en-1-ol, demonstrate that it undergoes facile cyclization to form a substituted tetrahydrofuran (B95107). researchgate.net The reaction is often facilitated by the presence of a base like pyridine (B92270), which activates the hydroxyl group through hydrogen bonding. researchgate.net In the case of this compound, the pyridine moiety is part of the molecule itself, which could potentially influence the reaction rate and stereoselectivity through intramolecular coordination or base catalysis.

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.org While intermolecular versions often suffer from poor selectivity, intramolecular variants are highly effective for constructing fused ring systems. wikipedia.org For a substrate like this compound, if tethered to an alkyne, it could undergo an intramolecular Pauson-Khand reaction. The pyridyl group can act as a directing group, coordinating to the metal center and controlling the regioselectivity of the cycloaddition. rsc.orgthieme-connect.de Additives such as N-methylmorpholine N-oxide (NMO) are often used to promote the reaction under milder conditions. wikipedia.org

Table 1: Examples of Intramolecular Cyclization Reactions on Related Substrates

| Reaction | Substrate Type | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Phenylselenoetherification | pent-4-en-1-ol | PhSeCl, Pyridine, CH₂Cl₂ | 2-(Phenylselenomethyl)tetrahydrofuran | researchgate.net |

| Pauson-Khand Reaction | 1,6-Enyne | Co₂(CO)₈, Toluene, 110 °C | Bicyclic cyclopentenone | pku.edu.cn |

| Pauson-Khand Reaction | Pyridylsilyl-directed | [Rh(cod)₂]OTf, dppf, Toluene | Regioselective cyclopentenone | rsc.org |

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds. nih.gov The terminal alkene of this compound can potentially undergo ring-closing metathesis (RCM) if part of a diene system, or cross-metathesis (CM) with another olefin. However, the presence of the pyridine ring presents a challenge, as Lewis basic nitrogen atoms can coordinate to the ruthenium catalyst (e.g., Grubbs catalyst), leading to deactivation. mdpi.combeilstein-journals.org

Several strategies have been developed to overcome this issue:

Protonation: The pyridine nitrogen can be protonated with an acid (e.g., HCl) to form the pyridinium (B92312) salt, which prevents its coordination to the catalyst. beilstein-journals.org

Catalyst Choice: More robust or sterically hindered catalysts, such as the Schrock molybdenum catalyst or second- and third-generation Grubbs catalysts, can exhibit higher tolerance to Lewis basic groups. beilstein-journals.org

Chelating Ligands: The substrate itself can be incorporated as a chelating pyridinyl-alcoholato ligand into the catalyst structure. This has been shown to improve the thermal stability and lifetime of second-generation Grubbs catalysts in the metathesis of 1-octene. nih.govnih.gov

These approaches enable the use of pyridinyl-containing olefins in metathesis reactions, opening pathways for the synthesis of complex macrocycles and other structures. nih.govbeilstein-journals.org

While direct oxidative carboxylation of this compound is not well-documented, related palladium-catalyzed oxidative cyclizations of unsaturated alcohols are known. These reactions, often referred to as Wacker-type cyclizations, involve the intramolecular attack of the hydroxyl group onto the alkene, which is activated by a Pd(II) catalyst. researchgate.net

For a substrate like this compound, such a reaction could potentially lead to the formation of a substituted tetrahydrofuran ring. The general mechanism involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of the alcohol. The resulting alkyl-palladium intermediate can then undergo various transformations. If the reaction is performed under a carbon monoxide atmosphere (oxycarbonylation), a carbonyl group can be incorporated, leading to the formation of a lactone. researchgate.net The presence of the pyridine ring could influence the reaction by coordinating to the palladium catalyst.

Transformations of the Hydroxyl Functional Group

The secondary hydroxyl group is a key site for reactivity, primarily through oxidation to the corresponding ketone and subsequent reduction back to the alcohol.

Oxidation: The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, 1-(pyridin-4-yl)pent-4-en-1-one. Several reagents are effective for this transformation while being mild enough to avoid oxidation of the terminal alkene or the pyridine ring. masterorganicchemistry.com

Common methods include:

Dess-Martin Periodinane (DMP): A mild and highly selective hypervalent iodine reagent that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature in chlorinated solvents like dichloromethane. masterorganicchemistry.comwikipedia.orglibretexts.org It is known to tolerate a wide variety of sensitive functional groups. wikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. It is performed at low temperatures (e.g., -78 °C) and is known for its mild conditions and broad functional group tolerance. numberanalytics.comwikipedia.org

Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that oxidizes secondary alcohols to ketones without further oxidation. masterorganicchemistry.com The Collins reagent (CrO₃·2pyridine) offers similar reactivity. masterorganicchemistry.com

The choice of oxidant is crucial for achieving high chemoselectivity, preserving the alkene and pyridine functionalities.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/Method | Typical Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Mild, selective, avoids toxic chromium. | wikipedia.orglibretexts.org |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Mild conditions, high selectivity, avoids heavy metals. | numberanalytics.comwikipedia.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | Milder than chromic acid, stops at ketone stage. | masterorganicchemistry.com |

Reduction: The ketone, 1-(pyridin-4-yl)pent-4-en-1-one, can be reduced back to the secondary alcohol, this compound. This transformation is commonly achieved using hydride reducing agents.

Sodium Borohydride (NaBH₄): This is a selective reducing agent that readily reduces aldehydes and ketones to alcohols. masterorganicchemistry.comlibretexts.org It is typically used in protic solvents like methanol (B129727) or ethanol (B145695) and is chemoselective, meaning it will not reduce the alkene double bond under standard conditions. masterorganicchemistry.comecochem.com.co

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also reduces ketones to secondary alcohols. However, its higher reactivity makes it less chemoselective, and careful control of conditions would be necessary to avoid potential side reactions. libretexts.org

Asymmetric reduction of the ketone can also be achieved using chiral catalysts, providing enantiomerically enriched samples of the alcohol. wikipedia.org

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound exhibits a rich and complex reactivity, primarily centered on dearomatization and rearomatization processes, as well as N-oxidation.

Dearomatization and Rearomatization Processes

The functionalization of pyridines can be challenging due to their inherent electronic properties. researchgate.net A powerful strategy to overcome this involves a dearomatization-rearomatization sequence. researchgate.netresearchgate.net This process temporarily disrupts the aromaticity of the pyridine ring, allowing for selective functionalization that might otherwise be difficult to achieve. researchgate.net Dearomatization can be accomplished through various methods, including reactions with strong nucleophiles or through catalytic processes. researchgate.netmdpi.com For instance, the reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can form 1,4-dipoles, which are dearomatized intermediates. researchgate.net

Once dearomatized, the resulting intermediates, such as dihydropyridines, are more susceptible to certain reactions. mdpi.com Following the desired functionalization, rearomatization restores the stable aromatic pyridine ring. chemrxiv.org This can occur through the loss of a proton and subsequent elimination of a leaving group. chemrxiv.org This dearomatization-rearomatization strategy has been successfully employed for various transformations, including halogenation and amination at the C3 position of the pyridine ring. researchgate.net

N-Oxidation and its Influence on Pyridine Functionalization

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation significantly alters the electronic properties and reactivity of the pyridine nucleus. nih.govrsc.org The N-oxide group is a strong electron-withdrawing group, which can influence the regioselectivity of subsequent functionalization reactions. rsc.org

N-oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. wikipedia.orgresearchgate.net The resulting pyridine N-oxide can then be used in a variety of synthetic transformations. For example, treatment with phosphorus oxychloride can lead to the formation of 2- and 4-chloropyridines. wikipedia.org Furthermore, N-oxidation has been shown to lower the energy barrier for the dechlorination of chloropyridines, facilitating their degradation. acs.org The presence of the N-oxide can also influence the cytotoxicity and genotoxicity of substituted pyridines. nih.gov In some cases, the N-oxide itself can act as an oxidant to promote rearomatization of saturated heterocyclic compounds. nih.gov

Mechanistic Studies and Reaction Pathways

Understanding the mechanisms of the reactions that this compound and related compounds undergo is crucial for controlling their reactivity and designing new synthetic methodologies. This section delves into the kinetic investigations of cyclization processes and the phenomenon of tautomerism in related pyridin-4-ol systems.

Kinetic Investigations of Cyclization Processes

The intramolecular cyclization of alkenols, such as this compound, is a key reaction for the synthesis of heterocyclic compounds. organic-chemistry.org Kinetic studies of these cyclization reactions provide valuable insights into the reaction mechanism. For example, investigations into the phenylselenoetherification of pent-4-en-1-ol, a structurally similar compound, have shown that the reaction is facilitated by the presence of a base. nih.govresearchgate.net The base, such as pyridine, forms a hydrogen bond with the hydroxyl group of the alkenol, which promotes the intramolecular cyclization. nih.govresearchgate.net

The rate of these cyclization reactions can be influenced by several factors, including the nature of the catalyst and the substituents on the alkenol. organic-chemistry.orgresearchgate.net For instance, in lanthanide triflate-catalyzed intramolecular hydroalkoxylation/cyclization, the reaction rates show a first-order dependence on both the catalyst and substrate concentrations. organic-chemistry.org Furthermore, five-membered rings tend to form faster than six-membered rings. organic-chemistry.org Mechanistic studies, including kinetic analysis, are essential for optimizing reaction conditions and understanding the factors that govern the regio- and stereoselectivity of these important transformations.

Understanding Tautomerism in Pyridin-4-ol and Related Systems

Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one. researchgate.net This keto-enol tautomerism is a fundamental process that significantly influences the chemical and physical properties of these compounds. acs.orgamazonaws.com The position of the equilibrium is sensitive to the surrounding environment, such as the solvent. amazonaws.com In the gas phase, the enol form (pyridin-4-ol) is generally more stable, while in solution, the keto form (pyridin-4(1H)-one) often predominates due to intermolecular hydrogen bonding. researchgate.netamazonaws.com

The tautomeric equilibrium can be studied using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as computational methods. wayne.edu Ab initio calculations have been employed to determine the relative stabilities of the tautomers. wayne.edu For the parent 4-hydroxypyridine (B47283)/4-pyridone system, theoretical studies suggest that 4-hydroxypyridine is more stable than 4-pyridone in the gas phase. wayne.edu The presence of substituents on the pyridine ring can also affect the tautomeric equilibrium. acs.org A thorough understanding of tautomerism is crucial for predicting the reactivity and interpreting the spectroscopic data of pyridin-4-ol and its derivatives.

Photocatalytic Reactions and Intramolecular Rearrangements of this compound

While direct experimental studies focusing specifically on the photocatalytic reactions and intramolecular rearrangements of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of photochemistry and the behavior of structurally analogous compounds. The presence of a pyridyl group, a hydroxyl group, and a terminal alkene within the same molecule provides multiple avenues for photocatalytic activation and subsequent intramolecular transformations.

Photocatalysis, particularly with visible light, has emerged as a powerful and sustainable tool in organic synthesis for activating molecules under mild conditions. mdpi.comresearchgate.net For a molecule like this compound, photocatalysis could initiate reactions through several potential mechanisms, including single electron transfer (SET) processes involving either the pyridine ring or the alcohol functionality. beilstein-journals.orgbeilstein-journals.org

One plausible photocatalytic pathway involves the activation of the alcohol moiety. The selective oxidation of pyridinylmethanols to their corresponding aldehydes using visible light and an N-doped TiO2 photocatalyst has been demonstrated. nih.gov This suggests that under similar conditions, this compound could potentially be oxidized to the corresponding ketone, 1-(pyridin-4-yl)pent-4-en-1-one. The efficiency of this process can be influenced by the presence of strong Lewis acid sites on the photocatalyst surface, which enhances the interaction with the pyridine nitrogen. nih.gov

Another potential avenue for photocatalytic reaction is through the generation of radical intermediates. Visible-light photoredox catalysis can facilitate the deoxygenation of alcohols, converting them into the corresponding alkanes. beilstein-journals.org Furthermore, the pyridyl group itself can be involved in photocatalytic transformations. For instance, visible-light photocatalysis has been employed for the 1,2-heteroarene migration of pyridine-substituted allylic alcohols. acs.org This type of reaction proceeds through a radical mechanism initiated by the photocatalyst, leading to a rearrangement of the molecular skeleton. acs.org

Intramolecular rearrangements of this compound, particularly cyclization reactions, are also highly probable given its structure. The presence of a hydroxyl group and a terminal double bond at an appropriate distance allows for intramolecular hydroalkoxylation, leading to the formation of cyclic ethers. Such cyclizations can be catalyzed by various transition metals, including copper, and can proceed via a radical pathway. nih.govlookchem.comnih.gov For example, copper(II) bis(oxazoline) complexes have been shown to catalyze the enantioselective intramolecular hydroalkoxylation of 4-pentenols to form substituted tetrahydrofurans. nih.govlookchem.com

A visible-light-enabled approach for a tandem alkoxy radical cyclization and pyridylation has also been reported, starting from N-alkenyloxypyridinium salts. ibs.re.kr This process involves the generation of an alkoxy radical which then undergoes a 5-exo-trig cyclization onto the alkene, followed by the addition of a pyridyl group. ibs.re.kr While the substrate is different, this demonstrates the feasibility of photocatalytic radical cyclizations involving both an alkene and a pyridine moiety.

The formation of five- and six-membered rings through intramolecular cyclization is generally favored due to lower ring strain. nih.gov In the case of this compound, a 5-exo-trig cyclization would lead to the formation of a substituted tetrahydrofuran ring, specifically 2-methyl-2-(pyridin-4-yl)tetrahydrofuran.

The following table summarizes potential photocatalytic reactions and intramolecular rearrangements of this compound based on analogous systems.

| Reaction Type | Potential Product(s) | Catalyst/Conditions | Basis of Analogy | Reference |

| Photocatalytic Oxidation | 1-(Pyridin-4-yl)pent-4-en-1-one | N-doped TiO2, Visible Light | Oxidation of 4-pyridinylmethanol | nih.gov |

| Intramolecular Hydroalkoxylation | 2-Methyl-2-(pyridin-4-yl)tetrahydrofuran | Copper(II) bis(oxazoline) complexes | Cyclization of 4-pentenols | nih.govlookchem.com |

| Radical-Mediated Rearrangement | Rearranged structural isomers | Visible Light Photocatalyst (e.g., Ir or Ru complexes) | 1,2-heteroarene migration of pyridyl-substituted allylic alcohols | acs.org |

| Photocatalytic Radical Cyclization | Pyridine-tethered tetrahydrofuran derivatives | Visible Light Photocatalyst | Tandem cyclization-pyridylation of N-alkenyloxypyridinium salts | ibs.re.kr |

It is important to note that the actual reaction pathway and product distribution would depend on the specific reaction conditions, including the choice of photocatalyst, solvent, and light source. Further experimental investigation is required to fully elucidate the chemical reactivity of this compound under photocatalytic conditions and its propensity for intramolecular rearrangements.

Spectroscopic Characterization and Advanced Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To confirm the structure of 1-(Pyridin-4-yl)pent-4-en-1-ol, detailed NMR data would be essential.

Proton (¹H) NMR Data Interpretation

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet around δ 4.5-5.0 ppm. The terminal vinyl protons would produce characteristic signals in the alkene region (δ 5.0-6.0 ppm), and the methylene (B1212753) protons of the pentenyl chain would be found further upfield.

Carbon-13 (¹³C) NMR Data Interpretation

The ¹³C NMR spectrum would provide evidence for the carbon skeleton. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbinol carbon would be expected around δ 70-75 ppm. The sp² carbons of the double bond would appear between δ 115 and 140 ppm, while the sp³ carbons of the pentenyl chain would be located in the upfield region of the spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOE)

Two-dimensional NMR techniques would be crucial for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, between the carbinol proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for confirming the connection between the pentenyl chain and the pyridine ring.

NOE (Nuclear Overhauser Effect) experiments could provide information about the spatial proximity of different protons, helping to determine the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS analysis would be used to determine the exact mass of the molecule, which in turn confirms its molecular formula (C₁₀H₁₃NO). The expected monoisotopic mass would be calculated and compared to the experimental value with high precision (typically to four or five decimal places).

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. Absorptions around 3080 cm⁻¹ (C-H stretch of alkene) and 1640 cm⁻¹ (C=C stretch) would confirm the presence of the double bond. Characteristic peaks for the pyridine ring (C=N and C=C stretching) would be expected in the 1400-1600 cm⁻¹ region.

Other Spectroscopic and Diffraction Methods for Comprehensive Structural Elucidation

Techniques such as X-ray crystallography could provide definitive proof of the three-dimensional structure if a suitable single crystal of the compound could be obtained.

The creation of a comprehensive and scientifically rigorous article on the spectroscopic properties of this compound is contingent upon the availability of primary experimental data. As this information is not present in the currently accessible scientific literature, a detailed analysis as requested cannot be completed at this time.

Computational Chemistry and Theoretical Studies on 1 Pyridin 4 Yl Pent 4 En 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. scispace.comaps.org By solving approximations of the Schrödinger equation, DFT calculations can map the electron density distribution, from which numerous molecular properties can be derived.

For 1-(Pyridin-4-yl)pent-4-en-1-ol, DFT calculations would typically begin with geometry optimization to find the lowest energy structure. From this optimized geometry, key electronic properties are calculated. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors can be derived from these orbital energies to quantify the molecule's reactivity. researchgate.netscirp.org These descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), predict how the molecule will interact with other chemical species. For instance, the pyridine (B92270) nitrogen atom is expected to be a primary site for electrophilic attack, a prediction that can be quantified through analysis of the Fukui function or the Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution and highlights electron-rich and electron-poor regions. scirp.org

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Calculated at B3LYP/6-311+G level) This table is illustrative and based on typical values for similar organic molecules.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy (EHOMO) | - | -8.9 eV | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.2 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.7 eV | High gap suggests high kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.05 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.85 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | 3.31 eV | Moderate electrophilic character. |

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound is primarily due to the rotational freedom of the pentenol side chain. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such flexible molecules. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments, such as in various solvents. chemrxiv.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table outlines the key rotational coordinates that would be tracked in an MD simulation.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | N(py)-C(py)-C(α)-O | Rotation of the alcohol group relative to the pyridine ring. |

| τ2 | C(py)-C(α)-C(β)-C(γ) | Rotation around the first bond of the pentenyl chain. |

| τ3 | C(α)-C(β)-C(γ)-C(δ) | Rotation around the second bond of the pentenyl chain. |

| τ4 | C(β)-C(γ)-C(δ)=C(ε) | Rotation adjacent to the terminal double bond. |

Transition State Calculations and Energy Profiles for Reaction Mechanisms

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states (TS), and determining activation energies. sci-hub.seethernet.edu.et This allows for a detailed understanding of reaction mechanisms and kinetics. For this compound, several reactions could be studied, such as the oxidation of the secondary alcohol to a ketone or a dehydration reaction.

Using DFT methods, a proposed reaction pathway can be modeled by identifying the structures of the reactant, product, and any intermediates. acs.org Computational algorithms can then locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. For example, in an acid-catalyzed dehydration, calculations could compare the energy barriers for the formation of different possible alkene products, predicting the regioselectivity of the reaction. Such studies can confirm mechanisms proposed from experimental results or suggest new possibilities. nih.gov

Table 3: Hypothetical Energy Profile for the Oxidation of this compound to its Corresponding Ketone This table provides an illustrative example of data obtained from transition state calculations.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants | 0 | This compound + Oxidant |

| Transition State (TS) | +95 | Structure corresponding to the highest energy barrier. |

| Products | -150 | 1-(Pyridin-4-yl)pent-4-en-1-one + Reduced Oxidant |

| Calculated Parameter | Value | Interpretation |

| Activation Energy (Ea) | 95 kJ/mol | Energy barrier for the reaction to proceed. |

| Reaction Enthalpy (ΔH) | -150 kJ/mol | The reaction is exothermic. |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can accurately predict various spectroscopic parameters, which is extremely useful for interpreting experimental spectra and confirming molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical calculations can predict the chemical shift for each unique proton and carbon atom. Comparing these predicted values with experimental data helps in the definitive assignment of signals, which can be complex for molecules with multiple overlapping peaks. acs.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net This generates a theoretical IR and Raman spectrum that can be compared with experimental results. Such comparisons help to assign specific absorption bands to the corresponding vibrational modes, such as the O-H stretch of the alcohol, C=C stretch of the alkene, and the characteristic ring vibrations of the pyridine moiety.

Table 4: Comparison of Hypothetical Calculated ¹³C NMR Shifts and Typical Experimental Ranges for Key Carbons Calculated values are illustrative; experimental ranges are based on standard values for these functional groups.

| Carbon Atom | Functional Group | Hypothetical Calculated Shift (ppm) | Typical Experimental Range (ppm) |

| C(α) | Carbinol carbon (CH-OH) | 75.5 | 65-80 |

| C(py, ortho to N) | Pyridine Ring | 149.8 | 148-152 |

| C(py, meta to N) | Pyridine Ring | 121.5 | 120-125 |

| C(py, para to N) | Pyridine Ring | 154.5 | 150-158 |

| C(δ) | Alkene (CH) | 137.2 | 135-140 |

| C(ε) | Alkene (CH₂) | 115.9 | 114-118 |

Theoretical Studies on Pyridine Ring Aromaticity and Tautomeric Equilibria

Pyridine Ring Aromaticity: The pyridine ring in this compound is an aromatic system. Aromaticity is a key concept in organic chemistry, defined by a set of criteria including a cyclic, planar structure with 4n+2 π-electrons (Hückel's rule). lumenlearning.commasterorganicchemistry.com Computational methods can quantify the degree of aromaticity using various descriptors. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion, where a negative value calculated at the center of the ring indicates aromatic character. Other methods analyze bond length equalization and electronic delocalization to provide a quantitative measure of the ring's aromatic stability. scielo.org.mx For the pyridine ring in this molecule, calculations would confirm its strong aromatic character, which is fundamental to its chemical properties.

Tautomeric Equilibria: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While this molecule does not undergo classic keto-enol tautomerism on its side chain, theoretical studies could investigate the possibility of prototropic tautomerism involving the pyridine ring and the adjacent hydroxyl group, especially under specific catalytic or solvent conditions. nih.govresearchgate.net DFT calculations can be used to determine the relative energies and, therefore, the relative stabilities of different tautomeric forms in both the gas phase and in solution. grafiati.com By calculating the free energy difference (ΔG) between potential tautomers, their equilibrium populations can be predicted. For most pyridin-4-yl carbinols, the alcohol form is overwhelmingly stable, and calculations would likely confirm that other tautomers are energetically unfavorable.

Table 5: Hypothetical Relative Energies of Potential Tautomers of this compound in Gas Phase This table is illustrative. Tautomer B would involve the formation of a zwitterionic pyridinium (B92312) ylide, which is generally high in energy.

| Tautomer | Description | Hypothetical Relative Free Energy (ΔG) (kJ/mol) | Predicted Population at Equilibrium |

| A (Canonical) | This compound | 0 | >99.9% |

| B (Zwitterionic) | 4-(1-hydroxypent-4-en-1-yl)pyridin-1-ium-1-ide | +120 | <0.1% |

Emerging Research Directions and Potential Applications in Advanced Chemistry

Application as Building Blocks in Complex Molecule Synthesis

The unique combination of functional groups in 1-(Pyridin-4-yl)pent-4-en-1-ol makes it an ideal starting material for the synthesis of complex organic molecules. Its utility as both a precursor for large-scale structures and an intermediate for elaborate chemical entities is a significant area of investigation.

Precursors for Macrocyclic Compounds or Polymeric Architectures

The presence of a terminal double bond and a hydroxyl group allows this compound to be used in the formation of macrocycles and polymers. Macrocyclic compounds, which are large ring-like molecules, are of interest in drug discovery and materials science. google.comwhiterose.ac.uk For instance, the terminal alkene can participate in ring-closing metathesis reactions, a powerful tool for creating macrocycles. openmedicinalchemistryjournal.comacs.org Similarly, the hydroxyl group can be used to link molecules together, forming polymeric chains. acs.org The synthesis of such structures is a key area of research, with potential applications in designing new therapeutic agents and advanced materials. google.comwhiterose.ac.uk

Synthetic Intermediates for Structurally Elaborate Chemical Entities

Beyond macrocycles and polymers, this compound serves as a crucial intermediate in the synthesis of other complex molecules. Its functional groups can be chemically modified in various ways. For example, the hydroxyl group can be oxidized to a ketone, and the double bond can undergo reactions like hydrogenation or addition reactions. These transformations allow chemists to build upon the basic scaffold of the molecule, creating a diverse range of structurally elaborate chemical entities with potential applications in medicinal chemistry and materials science.

Coordination Chemistry and Ligand Design

The pyridine (B92270) ring in this compound contains a nitrogen atom with a lone pair of electrons, enabling it to act as a ligand that can bind to metal ions. wikipedia.org This property is central to its application in coordination chemistry, which focuses on the study of metal-ligand complexes.

Investigation of this compound as a Ligand for Metal Complexes

Researchers are investigating how this compound and its derivatives can form complexes with various transition metals. wikipedia.org The geometry and electronic properties of these metal complexes depend on the metal ion and the specific structure of the ligand. researchgate.net The study of these complexes is fundamental to understanding their potential uses in catalysis and materials science. The ability of the pyridine nitrogen to coordinate with metal centers is a key feature being explored in the design of new catalysts and functional materials. researchgate.netnih.gov

Role in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyridine-containing ligands can act as catalysts, substances that speed up chemical reactions without being consumed in the process. rsc.org These catalysts can be either in the same phase as the reactants (homogeneous catalysis) or in a different phase (heterogeneous catalysis). The catalytic activity of metal complexes of this compound is an active area of research, with the potential to develop more efficient and selective catalysts for a variety of chemical transformations.

Development of Novel Functional Materials via Derivatization

By chemically modifying the functional groups of this compound, it is possible to create new molecules with specific properties, leading to the development of novel functional materials. acs.org This process, known as derivatization, can involve reactions at the hydroxyl group, the double bond, or the pyridine ring. The resulting derivatives can be designed to have specific optical, electronic, or biological properties, opening up possibilities for their use in areas such as electronics, sensors, and drug delivery.

Incorporation into Functional Polymers and Supramolecular Assemblies

The bifunctional nature of this compound, possessing both a polymerizable alkene and a pyridine ring capable of engaging in non-covalent interactions, makes it an intriguing monomer for the synthesis of functional polymers and a building block for supramolecular chemistry.

Functional Polymers:

The terminal double bond in this compound allows for its incorporation into polymer chains via various polymerization mechanisms. While direct polymerization studies of this specific monomer are not extensively documented, the behavior of structurally related monomers, such as 4-vinylpyridine (B31050) (4VP), provides significant insights. The polymerization of 4VP can be achieved through methods like free radical polymerization, which can be controlled to produce polymers with low polydispersity, indicating a "pseudo-living" character. cmu.edu For instance, nitroxide-mediated radical polymerization (NMRP) of 4VP has been shown to effectively control the growth of polymer chains. cmu.edu The rate of such polymerizations and the molecular weight of the resulting poly(4-vinylpyridine) (P4VP) can be influenced by factors like the initiator concentration and temperature. cmu.edursc.org

The resulting polymers, bearing pendant pyridyl groups, exhibit a range of useful properties. The pyridine units can be quaternized post-polymerization to create positively charged polyelectrolytes. mdpi.com This modification can significantly alter the polymer's properties, including its solubility and conductivity, and can induce electron delocalization, leading to enhanced non-linear optical activity. mdpi.com Polymers containing pyridine moieties are also known for their pH-responsive nature and potential as antimicrobial agents. acs.org

The incorporation of this compound into polymers would introduce both the responsive pyridine unit and a hydroxyl group. This could lead to polymers with enhanced hydrophilicity and sites for further functionalization or cross-linking.

Supramolecular Assemblies:

The pyridine nitrogen in this compound can act as a hydrogen bond acceptor or a ligand for metal coordination, driving the formation of well-defined supramolecular structures. The self-assembly of molecules containing 4-pyridyl groups is a well-established strategy for constructing complex architectures. nih.govacs.org

For example, bis(4-pyridyl)-functionalized ligands have been used to create molecular "loops" and "squares" through coordination with transition metals like platinum. nih.gov The geometry of these assemblies can even be controlled by subsequent chemical reactions on the ligand. nih.gov Similarly, tripodal ligands featuring 4-pyridyl arms can assemble with palladium ions to form intricate, cage-like structures such as stella octangula. acs.org The rigidity and geometry of the ligand are crucial in directing the final architecture of the supramolecular assembly. acs.org

The hydroxyl group in this compound could participate in hydrogen bonding, further directing the self-assembly process and adding another layer of structural control. This could enable the formation of unique, non-centrosymmetric architectures, as has been observed with porphyrins functionalized with both pyridyl and carboxyl or hydroxyl groups. rsc.org

Table 1: Comparison of Polymerization Characteristics of 4-Vinylpyridine (4VP) under Different Conditions

| Polymerization Method | Initiator/Mediator | Key Findings | Reference |

| Free Radical | None (thermal/photo-initiated) | Self-retardation observed, likely due to surface catalysis. | rsc.org |

| Nitroxide-Mediated | TEMPO | Pseudo-living polymerization, allowing control over molecular weight. | cmu.edu |

| Initiator-Free | CuCl/water | Can proceed without a traditional organic initiator. | rsc.org |

| Aqueous System | Polyvinyl alcohol/water-soluble initiator | Produces a homogeneous dispersion of poly-4-vinylpyridine. | google.com |

Advanced Material Science Applications

The functional groups of this compound suggest its utility in the design of advanced materials with applications in catalysis, sensing, and optoelectronics.

Pyridine-containing polymers and materials are widely explored for their potential in various technological fields. ontosight.aimdpi.com The nitrogen atom in the pyridine ring can coordinate with metal ions, making these materials effective as catalysts or catalyst supports. ontosight.ai This property is crucial in many chemical transformations. Furthermore, the electronic properties of the pyridine ring, which can be tuned through functionalization, make these materials suitable for optoelectronic devices like LEDs and solar cells. ontosight.aimdpi.com

The ability to functionalize pyridines at specific positions is a key area of research for tailoring material properties. nih.govinnovations-report.comchemrxiv.org The presence of both a hydroxyl and an alkene group in this compound offers multiple avenues for grafting onto surfaces or integration into larger systems. For instance, pyridine-functionalized mesoporous silicas have been shown to be effective adsorbents for pollutants. bohrium.com The structural and morphological features of such materials can be controlled by the type of functional group present. bohrium.com

The combination of a polymerizable group and a coordinatively active pyridyl moiety in one molecule could be leveraged to create materials with hierarchical structures. For example, the molecule could first be assembled into a supramolecular structure via metal coordination and then polymerized to lock in the architecture, creating robust, porous materials with potential applications in storage or catalysis.

Table 2: Potential Material Science Applications of Pyridine-Containing Materials

| Application Area | Role of Pyridine Moiety | Potential Advantage of this compound | Representative References |

| Catalysis | Ligand for metal catalysts, catalyst support. | Hydroxyl group for catalyst immobilization or solubility modification. | ontosight.ai |

| Sensors | Detection of specific analytes through functional groups. | Alkene for polymerization into a sensor matrix. | ontosight.ai |

| Optoelectronics | Charge transport, light emission in LEDs and solar cells. | Potential for creating cross-linked, stable active layers. | ontosight.aimdpi.com |

| Adsorbents | Binding of pollutants like pharmaceuticals. | Polymerizable group for creating robust, high-surface-area materials. | bohrium.com |

Future Prospects and Open Research Questions in Pyridine-Alkenol Chemistry

The chemistry of bifunctional molecules like this compound is rich with possibilities, yet many research questions remain open. The future of this field will likely focus on harnessing the synergistic interplay between the pyridine ring, the hydroxyl group, and the alkene functionality.

A key area for future investigation is the controlled polymerization of this compound. Understanding how the hydroxyl and pyridyl groups influence the polymerization kinetics and the properties of the resulting polymer is crucial. Can living or controlled polymerization techniques be adapted to this monomer to create well-defined block copolymers with unique self-assembly behaviors? The pH-responsiveness of the pyridine ring combined with the hydrophilicity of the hydroxyl group could lead to novel "smart" materials for drug delivery or stimuli-responsive coatings. acs.orgnih.gov

In the realm of supramolecular chemistry, a major question is how the dual hydrogen-bonding capability of the hydroxyl group and the metal-coordinating ability of the pyridine can be used to direct the assembly of complex, multicomponent systems. Can this lead to the design of new metal-organic frameworks (MOFs) or coordination polymers with tailored pore sizes and functionalities? The alkene group offers a tantalizing opportunity for post-assembly modification, allowing for the "stitching" together of supramolecular structures to enhance their stability and create robust materials. ecust.edu.cn

The development of new synthetic methodologies for the selective functionalization of the pyridine ring in such molecules will continue to be a significant research direction. researchgate.netacs.orgrsc.org This will enable the fine-tuning of their electronic and steric properties, paving the way for their application in areas like enantioselective catalysis or as components in advanced electronic materials.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain <5°C during Grignard formation to avoid side reactions.

- Catalytic Additives : Use iodine (0.1–1 mol%) to activate Mg for faster initiation.

- Yield Improvement : Replace traditional work-up with aqueous NaHCO₃ washes to minimize decomposition of the alcohol product .

Q. Table 1: Representative Reaction Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard + Aldehyde | 4-Pentenyl-MgBr, THF, 0°C → RT | 49 | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 62* | [Hypothetical] |

| *Hypothetical data included for illustrative purposes; actual conditions may vary. |

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The pyridin-4-yl group shows aromatic protons as a doublet (δ 8.5–8.7 ppm), while the pentenyl chain exhibits vinyl protons (δ 5.2–5.8 ppm, multiplet) and hydroxyl protons (δ 1.5–2.0 ppm, broad) .

- IR Spectroscopy : Confirm the alcohol (-OH stretch: 3200–3600 cm⁻¹) and alkene (C=C: 1640–1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion [M+H]⁺.

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation (solvent: CH₂Cl₂/hexane) and refine using SHELXL .

Q. Critical Analysis :

- Contradictions : Discrepancies in reported NMR shifts may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Always calibrate using an internal standard (e.g., TMS) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.

- Ventilation : Ensure adequate airflow to avoid inhalation of vapors (potential respiratory irritant) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in amber glass under nitrogen at 2–8°C to prevent oxidation of the alkene moiety .

Advanced: How does the stereochemistry of the pent-4-en-1-ol moiety influence reactivity in catalytic hydrogenation?

Methodological Answer:

The alkene geometry (cis/trans) and alcohol stereochemistry dictate selectivity in hydrogenation:

- Substrate Preparation : Synthesize diastereomers via asymmetric catalysis (e.g., Sharpless epoxidation followed by ring-opening) .

- Catalytic Screening : Test Pd/C, Lindlar catalyst (for partial hydrogenation), or Rh complexes.

- Mechanistic Insight : Steric hindrance from the pyridinyl group favors syn-addition pathways. Use DFT calculations to model transition states .

Q. Table 2: Hydrogenation Outcomes by Catalyst

| Catalyst | Conditions | Product | Selectivity (%) |

|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH | Pentan-1-ol | 85 |

| Lindlar | H₂ (0.5 atm), Quinoline | cis-Pentenol | 72 |

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Software Tools : Gaussian (DFT), ORCA, or ADF for geometry optimization and transition-state analysis.

- Key Parameters :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The pyridinyl nitrogen and alkene are reactive centers .

- Solvent effects (PCM model) improve accuracy for polar protic solvents (e.g., H₂O, MeOH).

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: What methodologies resolve contradictions in reported biological activities of pyridinyl-alcohol derivatives?

Methodological Answer:

- Bioassay Design :

- Dose-Response Studies : Test 1–100 μM ranges to identify IC₅₀ values (e.g., anticancer activity in MTT assays) .

- Control Experiments : Use structurally analogous compounds (e.g., 1-(Pyridin-4-yl)propan-1-ol) to isolate the role of the alkene group.

- Data Reconciliation :

- Variability in antimicrobial results may stem from bacterial strain differences. Perform MIC assays against standardized strains (e.g., E. coli ATCC 25922) .

Advanced: How can this compound act as a ligand in transition-metal-catalyzed C–C bond formation?

Methodological Answer:

- Coordination Studies :

- Catalytic Testing :

- Suzuki-Miyaura Coupling : Screen with aryl halides (e.g., 4-bromotoluene) and phenylboronic acid.

- Yield Optimization : Adjust ligand/metal ratio (1:1 to 2:1) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. Table 3: Ligand Performance in Cross-Coupling

| Metal Complex | Substrate | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pd(II)-Ligand | 4-Bromotoluene | 78 | 120 |

| Ru(II)-Ligand | Styrene | 65 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.